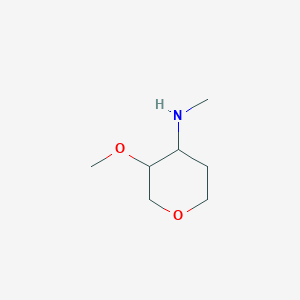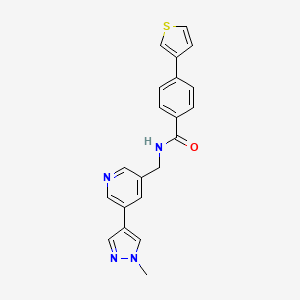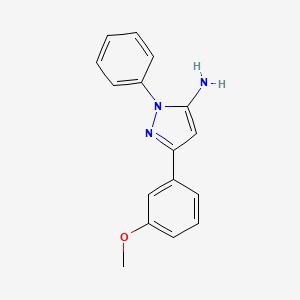
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt is a specialized chemical compound used primarily in scientific research. It is a derivative of L-ornithine, an amino acid, and features both azido and Boc (tert-butoxycarbonyl) protective groups. This compound is often utilized in peptide synthesis and other biochemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt typically involves multiple steps. Initially, L-ornithine is protected with a Boc group to form Nalpha-Boc-L-ornithine. This intermediate is then subjected to azidation to introduce the azido group at the delta position. The final step involves the formation of the cyclohexylammonium salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The compound is typically produced in bulk by specialized chemical companies and stored under controlled conditions to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid are used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of L-ornithine.
Reduction Reactions: The primary product is Nalpha-Boc-L-ornithine with an amine group at the delta position.
Deprotection Reactions: The major product is L-ornithine with free amine groups.
Aplicaciones Científicas De Investigación
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and labeling.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt involves its ability to participate in click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are valuable in bioconjugation and molecular labeling. The azido group reacts with alkyne groups under copper-catalyzed conditions to form the triazole ring, facilitating the study of molecular interactions and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Nalpha-Boc-Ndelta-Azido-L-Lysine cyclohexylammonium salt
- Nalpha-Boc-Ndelta-Azido-L-Norleucine cyclohexylammonium salt
- Nalpha-Boc-Ndelta-Azido-L-Arginine cyclohexylammonium salt
Uniqueness
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt is unique due to its specific combination of protective groups and the presence of the azido group at the delta position. This configuration allows for selective reactions and applications in various fields, making it a versatile tool in scientific research .
Propiedades
Número CAS |
1639198-67-6; 2301169-18-4 |
|---|---|
Fórmula molecular |
C10H18N4O4 |
Peso molecular |
258.278 |
Nombre IUPAC |
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)12-6-4-5-7(8(15)16)13-14-11/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1 |
Clave InChI |
DPHZPVOCMJNGEU-ZETCQYMHSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)N=[N+]=[N-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2678151.png)
![N-(4-butylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2678152.png)

![1-benzyl-N-(3-fluoro-4-methoxyphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2678155.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2678158.png)
![2-(benzyloxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide](/img/structure/B2678164.png)

![ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2678166.png)
![7-Fluoro-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2678167.png)
![2-(1,2-benzoxazol-3-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2678168.png)
![Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2678169.png)

![3-Methyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2678173.png)
